molecular formula C8H7ClN2O3 B3050481 4-chloro-N-methyl-3-nitrobenzamide CAS No. 262357-37-9

4-chloro-N-methyl-3-nitrobenzamide

Cat. No. B3050481
CAS RN: 262357-37-9
M. Wt: 214.6 g/mol
InChI Key: AYMSQYWHOFXMCF-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-nitrobenzamide is a synthetic organic intermediate . It is a compound with a linear formula of C8H7ClN2O3 .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 4-chloro-3-nitrobenzoic acid and methylamine can react to generate an intermediate compound. This intermediate can then undergo an acylating chlorination reaction with thionyl chloride to generate another intermediate. Finally, this intermediate can react with methylamine to obtain the final product .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-methyl-3-nitrobenzamide is represented by the linear formula C8H7ClN2O3 . The molecular weight of this compound is 228.63 .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

4-Chloro-N-methyl-3-nitrobenzamide has been studied for its role in crystal engineering. The molecular interactions, such as hydrogen and halogen bonds, significantly influence the structure and properties of crystals. For example, preliminary results indicate that carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons can be used simultaneously in crystal design, showcasing the potential of 4-chloro-N-methyl-3-nitrobenzamide in this field (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Complex Compounds

Antimicrobial and Biological Studies

4-Chloro-N-methyl-3-nitrobenzamide derivatives have shown potential in antimicrobial applications. A study on Mannich bases integrating this compound revealed their antimicrobial action against various bacteria, emphasizing its role in developing new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).

Material Science and Chemical Engineering

The compound's properties are also beneficial in material science and chemical engineering. Research on the synthesis, crystal structure, and spectroscopic properties of its derivatives has contributed to understanding material properties at the molecular level (He et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-nitrobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSQYWHOFXMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355400
Record name 4-chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-3-nitrobenzamide

CAS RN

262357-37-9
Record name 4-chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (0.65 ml) was added to a solution containing 4-chloro-3-nitrobenzoic acid (1.50 g) in N,N-dimethylformamide (15 ml) and stirred for 30 minutes at room temperature. Methylamine hydrochloride (1.21 g) and triethylamine (3.11 ml) were added to the reaction mixture. After being stirred for 1 hour at room temperature, the reaction mixture was concentrated. The residue, with ethyl acetate added thereto, was washed with water, 1N sodium hydroxide aqueous solution, 1N hydrochloric acid aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated. The yellow solid residue was purified by silica gel column chromatography (silica gel 10 g, chloroform:methanol=1:0-10:1), thereby yielding the entitled compound (0.97 g) as pale yellow solid.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
3.11 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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